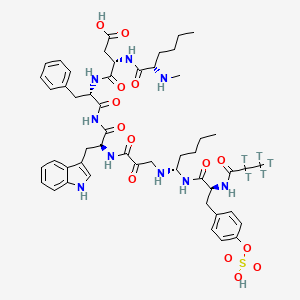
Pbc 264
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[3H]PBC-264は、コレシストキニンB受容体の研究のためのプローブとして使用される放射性標識化合物です。 これは、コレシストキニンA受容体と比較して、コレシストキニンB受容体に対して有意に強力なペプチダーゼ耐性コレシストキニンアゴニストです 。 この化合物は、脳膜に単一のクラスの結合部位と相互作用するため、受容体研究のための貴重なツールとなっています .
準備方法
[3H]PBC-264の合成には、ペプチド構造へのトリチウムの組み込みが含まれます。合成経路には、通常、次の手順が含まれます。
ペプチド合成: ペプチド配列は、固相ペプチド合成を使用して合成されます。
トリチウム標識: 次に、ペプチドは、放射性同位体を分子に組み込む特定の反応によってトリチウムで標識されます。
化学反応の分析
[3H]PBC-264は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、ペプチド構造を修飾し、その結合親和性と特異性を変化させる可能性があります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
[3H]PBC-264は、次のようないくつかの科学研究への応用があります。
化学: さまざまな組織におけるコレシストキニンB受容体の結合特性を研究するために使用されます。
生物学: この化合物は、脳やその他の臓器におけるコレシストキニンB受容体の分布と機能を理解するのに役立ちます。
医学: コレシストキニンB受容体は不安やうつ病などの状態に関与しているため、神経学的疾患に関連する研究に使用されます。
科学的研究の応用
Drug Delivery Systems
Overview of Controlled Release Mechanisms
pBC 264 is frequently encapsulated in polymeric microspheres to achieve controlled release. The slow delivery of this compound allows for prolonged stimulation of CCK receptors, which can be beneficial in studying neuropeptide functions.
Case Study: Poly(lactide-co-glycolide) Microspheres
- Methodology : Poly(lactide-co-glycolide) (PLGA) microspheres were prepared using a water-in-oil-in-water emulsion solvent evaporation method. Two types of stabilizing agents were tested: ovalbumin and Pluronic F 68.
- Findings : The release profile showed that microspheres with ovalbumin released 92% of this compound within 6 hours, while those with Pluronic F 68 released only 26% after 24 hours. After eight days, approximately 36% remained around the administration site, indicating effective localized delivery .
| Stabilizing Agent | Release Percentage after 6 hours | Release Percentage after 24 hours | Remaining after 8 days |
|---|---|---|---|
| Ovalbumin | 92% | Not applicable | 36% |
| Pluronic F 68 | Not applicable | 26% | 8% |
Neuropharmacology
Behavioral Studies on Neuropeptide Receptors
The application of this compound in behavioral studies has been significant. By utilizing slow-release formulations, researchers can investigate the long-term effects of CCK receptor stimulation on neuronal pathways.
- Experimental Setup : this compound was stereotaxically implanted into the rat nucleus accumbens to study its effects on behavior and neuronal activity.
- Outcomes : Histological examinations indicated good tolerance to the microspheres, and behavioral assessments suggested potential implications for mood regulation and anxiety .
作用機序
[3H]PBC-264は、高い親和性でコレシストキニンB受容体に結合することにより、その効果を発揮します。この化合物がこれらの受容体に結合すると、細胞内シグナル伝達経路が活性化され、さまざまな生理学的反応が起こります。 分子標的はコレシストキニンB受容体であり、関与する経路は神経伝達物質の放出と調節に関連しています .
類似化合物との比較
[3H]PBC-264に似た化合物には、他のコレシストキニンアゴニストとアンタゴニストが含まれます。これらの化合物のいくつかは次のとおりです。
[3H]SNF 8702: 受容体研究に使用される別の放射性標識コレシストキニンアゴニスト。
[3H]CCK-8: コレシストキニンA受容体とコレシストキニンB受容体の両方を研究するために使用されるコレシストキニンの放射性標識形態.
[3H]PBC-264は、コレシストキニンB受容体に対する高い効力と選択性を持っているため、さまざまな研究コンテキストでこれらの受容体を研究するための貴重なツールとなっています .
生物活性
PBC 264, a selective cholecystokinin (CCK)-B receptor agonist, has been the subject of various studies exploring its biological activity, particularly in the context of neuropeptide signaling and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.
Overview of this compound
This compound is a peptidase-resistant agonist that selectively targets CCK-B receptors, which are implicated in several physiological processes including appetite regulation, anxiety modulation, and pain perception. The compound's stability and controlled release characteristics make it a candidate for long-term studies on neuropeptide receptor activation.
Release Kinetics and Stability
Research has demonstrated that this compound can be effectively delivered using polymeric microspheres, allowing for controlled release in vivo. For instance, one study reported that after implantation into the rat nucleus accumbens:
- Release Profile :
This controlled release is critical for studying the long-term effects of neuropeptides on neuronal pathways.
Behavioral Studies
Behavioral assessments following the administration of this compound have indicated its potential to modulate neurobehavioral responses. Chronic local stimulation of CCK-B receptors using this compound has been linked to:
- Anxiety Reduction : Studies suggest that this compound may reduce anxiety-like behaviors in animal models by modulating neurotransmitter systems influenced by CCK signaling .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuropeptide Release Study :
- Inflammation Model :
Table 1: Release Kinetics of this compound from Microspheres
| Time Post-Implantation | % Released from OVA Microspheres | % Released from Pluronic F68 Microspheres |
|---|---|---|
| 6 hours | 92% | N/A |
| 24 hours | N/A | 26% |
| 8 days | 36% | N/A |
Table 2: Biological Effects Induced by CCK-B Agonists
特性
CAS番号 |
125236-85-3 |
|---|---|
分子式 |
C51H67N9O14S |
分子量 |
1072.2 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H67N9O14S/c1-5-8-18-37(52-4)46(65)57-41(28-45(63)64)47(66)56-39(25-31-15-11-10-12-16-31)49(68)60-50(69)40(27-33-29-53-36-19-14-13-17-35(33)36)58-51(70)42(61)30-54-43(20-9-6-2)59-48(67)38(55-44(62)7-3)26-32-21-23-34(24-22-32)74-75(71,72)73/h10-17,19,21-24,29,37-41,43,52-54H,5-9,18,20,25-28,30H2,1-4H3,(H,55,62)(H,56,66)(H,57,65)(H,58,70)(H,59,67)(H,63,64)(H,60,68,69)(H,71,72,73)/t37-,38-,39-,40-,41-,43-/m0/s1/i3T3,7T2 |
InChIキー |
VNNMDTHCFFZSSJ-LWSGDBLMSA-N |
SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC |
異性体SMILES |
[3H]C([3H])([3H])C([3H])([3H])C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCCC)NCC(=O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCC)NC |
正規SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,3-propionyl-Tyr(SO3H)-gNle-mGly-Trp-(Me)Nle-Asp-PheNH2 pBC 264 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















